molecular formula C21H15N3O3S B11531860 4-(4-nitrophenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine

4-(4-nitrophenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine

Cat. No.: B11531860
M. Wt: 389.4 g/mol
InChI Key: OFTWFUOTLWHPCO-UHFFFAOYSA-N
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Description

4-(4-nitrophenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine is a complex organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of nitrophenyl and phenoxyphenyl groups attached to the thiazole ring, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-nitrophenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine typically involves multi-step organic reactions. One common method includes the reaction of 4-nitroaniline with 4-phenoxybenzaldehyde in the presence of a base to form an intermediate Schiff base. This intermediate is then cyclized with thiourea under acidic conditions to yield the desired thiazole compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(4-nitrophenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-nitrophenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-(4-nitrophenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-nitrophenyl)-N-(4-methoxyphenyl)-1,3-thiazol-2-amine
  • 4-(4-nitrophenyl)-N-(4-chlorophenyl)-1,3-thiazol-2-amine
  • 4-(4-nitrophenyl)-N-(4-bromophenyl)-1,3-thiazol-2-amine

Uniqueness

4-(4-nitrophenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine is unique due to the presence of the phenoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its ability to interact with specific molecular targets, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C21H15N3O3S

Molecular Weight

389.4 g/mol

IUPAC Name

4-(4-nitrophenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C21H15N3O3S/c25-24(26)17-10-6-15(7-11-17)20-14-28-21(23-20)22-16-8-12-19(13-9-16)27-18-4-2-1-3-5-18/h1-14H,(H,22,23)

InChI Key

OFTWFUOTLWHPCO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC3=NC(=CS3)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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